Bpipp

Übersicht

Beschreibung

Vorbereitungsmethoden

BPIPP kann durch einen mehrstufigen Prozess synthetisiert werden, der die Hantzsch-Dihydropyridin-Dreikomponenten-Cyclisierung beinhaltet. Der Syntheseweg umfasst typischerweise die Reaktion von 1,3-Indandion mit Aldehyden und primären Aminen in Essigsäure unter kontrollierten Mikrowellenbestrahlungsbedingungen. Diese Methode reduziert die Reaktionszeiten deutlich und erhöht die Ausbeuten im Vergleich zum konventionellen Erhitzen .

Analyse Chemischer Reaktionen

BPIPP durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hemmung der Synthese cyclischer Nukleotide: This compound hemmt die Synthese von cyclischem Guanosinmonophosphat und cyclischem Adenosinmonophosphat, indem es Guanylylcyclase und Adenylylcyclase angreift.

Hemmung des Chloridionentransports: This compound hemmt den Chloridionentransport, der durch die Aktivierung von Guanylyl- oder Adenylylcyclasen stimuliert wird.

Unterdrückung von Toxinaktivitäten: This compound verringert die Aktivitäten des Adenylylcyclase-Toxins von Bordetella pertussis und des Ödemtoxins von Bacillus anthracis signifikant.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Durchfallbehandlung: This compound wird auf sein Potenzial zur Behandlung von Durchfall untersucht, indem es die Synthese cyclischer Nukleotide und den Chloridionentransport hemmt

Forschung zu Infektionskrankheiten: This compound unterdrückt die Aktivitäten von Toxinen, die von Bordetella pertussis und Bacillus anthracis produziert werden, was auf einen potenziellen Einsatz in der Forschung zu Infektionskrankheiten hindeutet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung der Guanylylcyclase vom Typ C und der Adenylylcyclase, was zur Unterdrückung der Synthese cyclischer Nukleotide führt. Diese Hemmung ist komplex und indirekt, möglicherweise mit Phospholipase C und tyrosinspezifischer Phosphorylierung verbunden. This compound hemmt den durch die Aktivierung von Guanylyl- oder Adenylylcyclasen stimulierten Chloridionentransport und unterdrückt die durch stabiles Toxin induzierte Flüssigkeitsansammlung in einem in vivo-Kaninchen-Dünndarm-Schleifenmodell .

Wissenschaftliche Forschungsanwendungen

Treatment of Diarrheal Diseases

One of the most significant applications of BPIPP is its potential use in treating diarrheal diseases. The compound has been shown to inhibit chloride-ion transport stimulated by guanylyl or adenylyl cyclases, which is crucial in fluid secretion during diarrhea. In vivo studies using rabbit intestinal loop models demonstrated that this compound effectively reduced fluid accumulation induced by STa . This suggests that this compound could be a promising lead compound for developing new treatments for diarrheal diseases.

Hypertensive Disorders in Pregnancy

This compound has also been investigated within the context of hypertensive disorders during pregnancy. The this compound study focused on understanding the postnatal health outcomes for women who experienced high blood pressure during pregnancy compared to those with normal blood pressure . The findings indicated that women with hypertensive disorders had greater health needs immediately postpartum but showed no significant differences in health-related quality of life three months after birth. This highlights the importance of monitoring and addressing the specific health needs of these women postnatally.

Case Studies and Research Findings

The following table summarizes key findings from studies involving this compound:

Wirkmechanismus

The mechanism of action of BPIPP involves the inhibition of guanylyl cyclase type C and adenylyl cyclase, leading to the suppression of cyclic nucleotide synthesis. This inhibition is complex and indirect, possibly associated with phospholipase C and tyrosine-specific phosphorylation. This compound inhibits chloride-ion transport stimulated by the activation of guanylyl or adenylyl cyclases and suppresses fluid accumulation induced by stable toxin in an in vivo rabbit intestinal loop model .

Vergleich Mit ähnlichen Verbindungen

BPIPP wird mit anderen Pyridopyrimidin-Derivaten verglichen, wie z. B. FPIPP (5-(3,5-Bistrifluormethylphenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2,1:5,6]pyrido[2,3-d]pyrimidin-2,4,6-trion). Beide Verbindungen unterdrücken die Synthese cyclischer Nukleotide, aber this compound hat eine höhere Wirksamkeit bei der Hemmung der Aktivität von Guanylylcyclase und Adenylylcyclase gezeigt . Andere ähnliche Verbindungen umfassen verschiedene Pyridopyrimidin-Derivate, die auf ihr Potenzial zur Hemmung der Synthese cyclischer Nukleotide untersucht wurden .

Biologische Aktivität

Bpipp (CAS 325746-94-9) is a compound recognized for its role as a non-competitive inhibitor of guanylyl cyclase (GC) and adenylyl cyclase (AC). Its biological activity primarily involves the downregulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) synthesis, which has implications in various physiological processes and potential therapeutic applications.

This compound functions by inhibiting the activity of GC and AC, leading to a decrease in cAMP and cGMP levels. This mechanism is significant as these cyclic nucleotides play crucial roles in cellular signaling pathways, influencing smooth muscle contraction, neurotransmission, and hormone secretion.

Key Findings:

- Inhibition of Ion Transport : this compound inhibits chloride-ion transport stimulated by the activation of guanylyl or adenylyl cyclases, highlighting its potential in gastrointestinal disorders like diarrhea .

- Impact on Cell Motility : Research indicates that this compound affects myosin light chain (MLC) phosphorylation through its influence on PAK activity, which is vital for smooth muscle contraction and cell motility .

Biological Activity Overview

Case Studies and Research Findings

- Smooth Muscle Contraction :

- Diarrhea Research :

- Transcriptional Regulation :

Eigenschaften

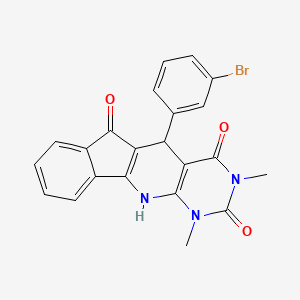

IUPAC Name |

2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZKQDDYOLAPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402980 | |

| Record name | ST50103571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325746-94-9 | |

| Record name | ST50103571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (BPIPP) interact with its target and what are the downstream effects?

A: this compound inhibits guanylyl cyclase C (GC-C), the receptor for Escherichia coli heat-stable enterotoxin (STa) in the intestines. [] While the exact mechanism is complex and not fully understood, this compound appears to indirectly inhibit GC-C activation, potentially involving phospholipase C and tyrosine-specific phosphorylation. [] This inhibition reduces intracellular cyclic GMP (cGMP) levels, preventing the downstream effects of STa binding, such as chloride ion efflux and fluid accumulation in the intestines, which are responsible for diarrhea. [] Interestingly, this compound also demonstrates inhibitory activity on other guanylyl cyclase isoforms (A, B, and soluble) and adenylyl cyclase, including toxins that activate these enzymes. []

Q2: What are the potential therapeutic applications of this compound?

A: Given its inhibitory effect on GC-C, this compound has shown promise as a potential therapeutic agent for treating diarrhea, particularly secretory diarrhea caused by enterotoxigenic E. coli. [] In a rabbit intestinal loop model, this compound successfully suppressed STa-induced fluid accumulation. [] Moreover, its inhibitory effect on other cyclic nucleotide synthases suggests potential applications for conditions where these enzymes are implicated, although further research is required to explore these avenues.

Q3: What is the safety profile of this compound?

A: While studies have shown the in vitro and in vivo efficacy of this compound in reducing diarrhea, comprehensive toxicological data and long-term safety profiles are currently unavailable. [] Further research is needed to determine the safety and potential adverse effects of this compound before it can be considered for clinical use in humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.